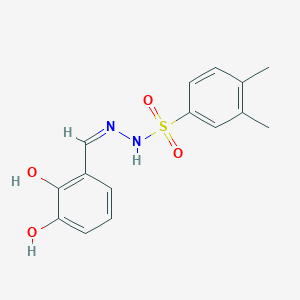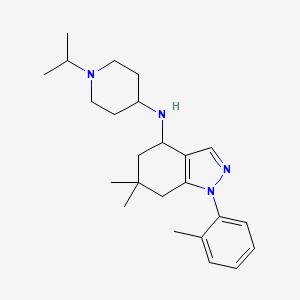![molecular formula C29H28N2O8S3 B5999123 4-[1-(BENZENESULFONYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-2-METHOXYPHENYL BENZENESULFONATE](/img/structure/B5999123.png)
4-[1-(BENZENESULFONYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-2-METHOXYPHENYL BENZENESULFONATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(BENZENESULFONYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-2-METHOXYPHENYL BENZENESULFONATE is a complex organic compound characterized by its multiple benzenesulfonyl groups and imidazolidinyl structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(BENZENESULFONYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-2-METHOXYPHENYL BENZENESULFONATE typically involves multiple steps, including the formation of the imidazolidinyl core and subsequent sulfonylation reactions. The key steps include:
Formation of the Imidazolidinyl Core: This step involves the reaction of appropriate amines with aldehydes or ketones under acidic or basic conditions to form the imidazolidinyl ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
4-[1-(BENZENESULFONYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-2-METHOXYPHENYL BENZENESULFONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Pyridine, triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-[1-(BENZENESULFONYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-2-METHOXYPHENYL BENZENESULFONATE has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-[1-(BENZENESULFONYL)-3-(4-METHYLBENZENESULFONYL)IMIDAZOLIDIN-2-YL]-2-METHOXYPHENYL BENZENESULFONATE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by forming stable complexes with the active sites.
Modulating Signaling Pathways: Affecting cellular signaling pathways, leading to changes in cellular functions and responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Known for its use in organic synthesis and as a reagent in various chemical reactions.
Benzenesulfonyl isocyanate, 4-methyl-: Utilized in the synthesis of other organic compounds and materials.
Eigenschaften
IUPAC Name |
[4-[1-(benzenesulfonyl)-3-(4-methylphenyl)sulfonylimidazolidin-2-yl]-2-methoxyphenyl] benzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N2O8S3/c1-22-13-16-25(17-14-22)41(34,35)31-20-19-30(40(32,33)24-9-5-3-6-10-24)29(31)23-15-18-27(28(21-23)38-2)39-42(36,37)26-11-7-4-8-12-26/h3-18,21,29H,19-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFLESADUNAGIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(C2C3=CC(=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N2O8S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-fluorophenyl)-1-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinamine](/img/structure/B5999045.png)
![1-(2-{[allyl(2-propyn-1-yl)amino]methyl}phenoxy)-3-[cyclohexyl(methyl)amino]-2-propanol](/img/structure/B5999054.png)
![N-(1-Benzyl-4-piperidyl)-N-methyl-N-[2-(2-pyridyl)ethyl]amine](/img/structure/B5999062.png)

![N-(2,3-dihydro-1H-inden-2-yl)-2-[3-oxo-1-[[2-(trifluoromethyl)phenyl]methyl]piperazin-2-yl]acetamide](/img/structure/B5999075.png)
![4-ethyl-N-(2-mercapto-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)-5-methyl-3-thiophenecarboxamide](/img/structure/B5999085.png)
![5-{1-[3-(2-isoxazolidinyl)propanoyl]-2-pyrrolidinyl}-N-propyl-2-thiophenecarboxamide](/img/structure/B5999092.png)
![2-[1-(2-phenoxyethyl)-3-piperidinyl]-1H-benzimidazole bis(trifluoroacetate)](/img/structure/B5999104.png)
![2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B5999107.png)
![1-(diphenylmethyl)-N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5999108.png)

![N-{[2-(1-azepanylcarbonyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methyl}-1-(3-methyl-2-pyridinyl)-2-propanamine](/img/structure/B5999110.png)
![4-fluoro-N-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5999129.png)

